molecular formula C22H24O B163773 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol CAS No. 126421-34-9

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol

Cat. No. B163773
M. Wt: 304.4 g/mol
InChI Key: YMWCZKVTJDUOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, also known as MDCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDCH is a cyclohexenol derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.

Biochemical And Physiological Effects

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have anti-oxidant effects, which may help to protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for the study of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, including its use as a building block for the synthesis of other compounds, its potential as a light-emitting material, and its potential as an anti-inflammatory and anti-tumor agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol and its potential applications in various fields.

Synthesis Methods

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been synthesized using different methods, including the Grignard reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling. The Grignard reaction involves the reaction of magnesium with an organic halide to form a magnesium halide, which then reacts with a carbonyl compound to form the desired product. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Scientific Research Applications

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as an anti-inflammatory and anti-tumor agent. In material science, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a light-emitting material and as a building block for the synthesis of other compounds. In organic synthesis, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a chiral auxiliary and as a precursor for the synthesis of other compounds.

properties

CAS RN

126421-34-9

Product Name

1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol

Molecular Formula

C22H24O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-4,4-diphenylcyclohex-2-en-1-ol

InChI

InChI=1S/C22H24O/c1-18(2)17-21(23)13-15-22(16-14-21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,23H,1,14,16-17H2,2H3

InChI Key

YMWCZKVTJDUOQE-UHFFFAOYSA-N

SMILES

CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

synonyms

1-(2-METHYL-ALLYL)-4,4-DIPHENYL-CYCLOHEX-2-ENOL

Origin of Product

United States

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